

# A Comprehensive Technical Guide to Boc-D-Thr-OH for Peptide Synthesis

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## Compound of Interest

Compound Name: *Boc-D-Thr-OH*

Cat. No.: *B558442*

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This technical guide provides an in-depth overview of N- $\alpha$ -tert-Butoxycarbonyl-D-threonine (**Boc-D-Thr-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its physicochemical properties, detailed experimental protocols for its application, and potential challenges encountered during its use.

## Core Physicochemical and Technical Data

**Boc-D-Thr-OH** is a derivative of the amino acid D-threonine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to the Boc/Bzl protection scheme in peptide synthesis, allowing for the stepwise assembly of peptide chains.

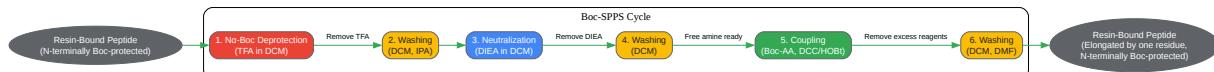
Property	Value	Reference
CAS Number	55674-67-4	<a href="#">[1]</a>
Molecular Weight	219.23 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>5</sub>	<a href="#">[1]</a>
Appearance	White to slight yellow to beige powder	<a href="#">[1]</a>
Melting Point	Approx. 80-82 °C (based on L-isomer)	
Optical Rotation	α 25/D (c=2 in Acetic Acid): +7.5 to +10.5 °	
Solubility	Clearly soluble in DMF (1 mmole in 2 ml)	
Primary Application	Boc Solid-Phase Peptide Synthesis (SPPS)	
Storage Temperature	2-30°C	

## Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Boc-D-Thr-OH** is in Boc-SPPS, a cyclical process for synthesizing peptides from the C-terminus to the N-terminus on a solid resin support. The Boc group provides temporary protection for the N<sub>α</sub>-amino group and is removed by a moderately strong acid, while side-chain protecting groups are typically benzyl-based and require a much stronger acid for removal.

## General Workflow of a Boc-SPPS Cycle

The synthesis involves a repetitive cycle of deprotection, neutralization, and coupling for each amino acid added to the peptide chain.



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Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

## Detailed Manual Boc-SPPS Protocol (0.1 mmol scale)

- **Resin Swelling:**
  - Place the appropriate resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g loading) in a fritted reaction vessel.
  - Add dichloromethane (DCM, ~5 mL) and agitate for 30 minutes to swell the resin, then drain the solvent.
- **Να-Boc Deprotection:**
  - Add a solution of 50% trifluoroacetic acid (TFA) in DCM (~5 mL) to the resin.
  - Agitate for 1-2 minutes and drain.
  - Add a fresh portion of 50% TFA in DCM and agitate for an additional 20-25 minutes.
  - Drain the solution.
- **Washing:**
  - Wash the resin thoroughly to remove residual TFA and byproducts.
  - Perform the following washes by adding the solvent, agitating for 1 minute, and draining:
    - DCM (3 x 5 mL)

- Isopropanol (IPA) (2 x 5 mL)
- DCM (3 x 5 mL)

• Neutralization:

- To deprotonate the N-terminal ammonium salt to a free amine, add a solution of 10% diisopropylethylamine (DIEA) in DCM (~5 mL).
- Agitate for 2 minutes and drain. Repeat this step once more.
- Wash the resin with DCM (3 x 5 mL).
- In situ neutralization protocols, where the base is added directly to the coupling mixture, can also be employed.

• Amino Acid Coupling (DCC/HOBt Activation):

- In a separate vial, dissolve the **Boc-D-Thr-OH** (0.3 mmol, 3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).
- Add N,N'-Dicyclohexylcarbodiimide (DCC) (0.3 mmol, 3 equivalents) dissolved in DCM.
- Allow the activation to proceed for 10-15 minutes at 0°C.
- Filter the solution to remove the dicyclohexylurea (DCU) precipitate and add the filtered, pre-activated amino acid solution to the neutralized resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete coupling.

• Final Washing:

- Drain the coupling solution.
- Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

This cycle is repeated until the desired peptide sequence is assembled.

## Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).

- "Low-High" HF Method:
  - Low HF Step: The peptide-resin is treated with a mixture of HF/DMS (1:3 v/v) in the presence of a scavenger like p-cresol. This step removes many side-chain protecting groups while leaving the peptide attached to the resin.
  - High HF Step: Following the low HF step, the resin is treated with neat anhydrous HF to cleave the peptide from the resin.

## Potential Side Reactions and Considerations

While Boc-SPPS is a robust methodology, several side reactions can occur. When incorporating **Boc-D-Thr-OH**, researchers should be aware of the following:

- N → O Acyl Shift: Peptides containing serine or threonine can undergo an N-to-O acyl shift when treated with strong acids. This reaction is reversible upon treatment with a base.
- Aggregation: Hydrophobic sequences are prone to aggregation, which can lead to incomplete deprotection and coupling reactions. If aggregation occurs, switching to a different solvent like N-methylpyrrolidone (NMP), sonicating the reaction mixture, or coupling at a higher temperature may be beneficial.
- Diketopiperazine Formation: This side reaction is most common at the dipeptide stage and can be suppressed by using in situ neutralization protocols.
- Aspartimide Formation: For sequences containing aspartic acid, aspartimide formation can be a significant issue, leading to a mixture of byproducts.

The choice of resin is also critical. While Merrifield resin is classic for Boc-SPPS, its linkage can be partially cleaved during the TFA deprotection steps, leading to peptide loss. PAM resins offer

greater stability to TFA, reducing these losses.

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## References

- 1. Boc-D-Thr-OH Novabiochem 55674-67-4 [sigmaaldrich.com]
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